3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a chemical compound characterized by its unique structure and potential applications in scientific research. The compound has a molecular formula of and is identified by the CAS number 1192805-99-4. It features a benzothiazole core with a bromine substituent, contributing to its chemical properties and biological activities.
This compound is commercially available from various suppliers, including VWR and Matrix Scientific, where it is marketed for research purposes. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic chemistry and medicinal applications .
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid can be classified as an organic compound within the category of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, making compounds like this one of interest in pharmacological research.
The synthesis of 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) can vary based on the specific synthetic pathway employed .
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include conditions such as temperature, solvent choice, and reaction time, which significantly influence yields and product purity .
The mechanism of action for 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors.
Data from preliminary studies suggest potential applications in treating metabolic disorders or cancers where enzymatic inhibition is beneficial .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity levels .
The primary applications of 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid include:
Recent advances in benzothiazole hybrid synthesis have enabled efficient routes to 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. The molecule features a bicyclic heterocycle with a bromine substituent at the C6 position and a propanoic acid chain at the N3 position, creating a versatile scaffold for further functionalization. Key synthetic strategies involve:
Table 1: Catalytic Systems for Benzothiazole Core Synthesis
Catalyst | Base/Solvent | Temperature | Yield Range | Substrate Scope |
---|---|---|---|---|
RuCl₃ | None/DMF | 100°C | 75–91% | Electron-rich anilines |
Pd(OAc)₂ | K₂CO₃/DMSO | 120°C | 80–91% | Halogenated thioureas |
Cu(OAc)₂ | Cs₂CO₃/DMF | 120°C | 85–97% | Broad (incl. 4-F, 4-NO₂) |
Sustainable synthesis of 6-brominated derivatives emphasizes solvent reduction, energy efficiency, and non-toxic catalysts:
These methods adhere to green chemistry principles by prioritizing atom economy and renewable solvents, significantly reducing E-factors (kg waste/kg product) by 40–60% versus traditional routes [6].
The C6 bromine substituent critically influences synthetic efficiency and downstream reactivity:
Table 2: Bromination Regioselectivity in Benzothiazole Derivatives
Substituent at C2 | Preferred Bromination Site | Relative Rate (kᵣₑₗ) | Yield Range |
---|---|---|---|
NH₂ | C6 | 1.00 | 80–88% |
OCH₃ | C6 > C4 | 0.78 | 75–82% |
NO₂ | C5 | 0.45 | 60–68% |
Synthetic routes diverge significantly between solid-phase and solution-phase methodologies:
Solid-phase techniques excel for parallel synthesis of analogs, while solution-phase remains optimal for high-volume production.
The propanoic acid moiety and C6 bromine enable diverse derivatization:
These modifications demonstrate the scaffold's versatility in drug design, particularly for anticancer and antimicrobial agents targeting kinase and FtsZ protein inhibition [5] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1